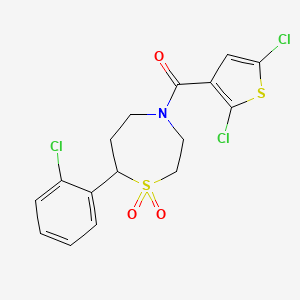
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Applications De Recherche Scientifique
Anticancer Activity
Compounds structurally related to N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide have been investigated for their potential anticancer properties. Novel sulfonamide derivatives, including those with thiophene and thiazole moieties, have demonstrated significant in-vitro anticancer activity. For instance, certain compounds showed better activity against the human breast cancer cell line MCF7 than the reference drug Doxorubicin, indicating their potential in cancer treatment strategies (Al-Said et al., 2011). Additionally, other sulfonamide derivatives have been identified as potential anticancer agents with substantial activity against hepatocellular carcinoma cell lines, exhibiting significant cytotoxic effects and binding interactions with cancer-related proteins (Eldeeb et al., 2022).
Reactivity and Drug Development
Studies have explored the reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide, a compound structurally related to this compound. These studies aimed to synthesize novel heterocyclic benzenesulfonamide derivatives with potential anticancer and antimicrobial activities. The synthesized compounds were evaluated against breast cancer cell lines and showed promising results, making them potential candidates for further drug development (Debbabi et al., 2016).
Multireceptor Profile and CNS Disorders
The structural modifications of arylsulfonamide derivatives, similar to this compound, have been investigated to identify selective ligands for the 5-HT7 receptor or multifunctional agents targeting multiple receptors. Such compounds could have applications in treating complex diseases, including CNS disorders. The identified compounds demonstrated distinct antidepressant-like and pro-cognitive properties, suggesting their potential for therapeutic use in CNS disorders (Canale et al., 2016).
Synthesis Techniques and Potential Applications
Research into the synthesis of novel sulfonamide derivatives, structurally related to this compound, has led to the development of efficient synthesis techniques, such as solvent-free microwave-assisted preparation. These methods facilitate the production of derivatives with multiple sites of Brønsted acidity and basicity, indicating their potential for a wide array of pharmaceutical or agrochemical properties (Ghattas et al., 2014).
Propriétés
IUPAC Name |
N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S3/c20-25(21,15-6-3-9-17-13-15)18-10-8-14-5-1-2-11-19(14)26(22,23)16-7-4-12-24-16/h3-4,6-7,9,12-14,18H,1-2,5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMXNQGUTFRKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNS(=O)(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2592608.png)
methanone dihydrochloride](/img/structure/B2592609.png)
![4-(2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2592610.png)

![2-Chloro-1-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592613.png)


![N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2592620.png)
![1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2592621.png)

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate](/img/structure/B2592628.png)
amine](/img/structure/B2592629.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate](/img/structure/B2592630.png)